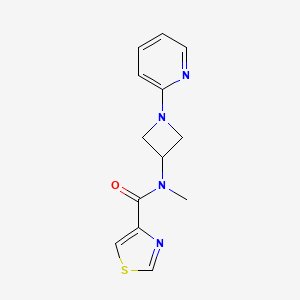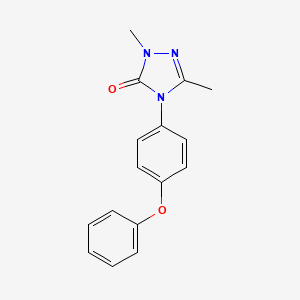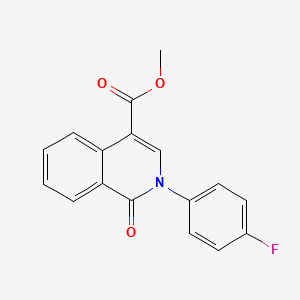
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, also known as MFIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MFIPC belongs to the class of isoquinolinecarboxylate derivatives and has a molecular formula of C19H14FNO3. In
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate have been synthesized and tested for their antimicrobial properties. A study reported the synthesis of novel fluorinated benzimidazoles, which showed significant bactericidal concentration values against various bacterial strains such as S. aureus, E. coli, P. aeruginosa, and K. pneumoniae . These compounds could serve as lead compounds for developing new antibiotics, especially in the fight against antibiotic-resistant strains.
Antioxidant Properties
The same set of fluorinated benzimidazoles also exhibited good antioxidant activities. Two derivatives in particular were comparable to ascorbic acid in their antioxidant capacity . This suggests potential applications in preventing oxidative stress-related diseases or in food preservation.
COX-2 Inhibition for Anti-inflammatory Drugs
Another research application involves the design and synthesis of compounds as selective COX-2 inhibitors. These inhibitors are crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. A study highlighted the synthesis of new derivatives that showed high potency and selectivity against the COX-2 enzyme, which is a promising step towards better therapeutic agents for inflammation .
Corrosion Inhibition
Derivatives of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate have been assessed for their anti-corrosion characteristics. One study evaluated a synthesized pyridazinone analog on carbon steel in a corrosive medium and found it effective in corrosion inhibition . This application is significant for industries where metal preservation is critical.
Organic Semiconductor Development
Thiophene derivatives, which can be synthesized from related compounds, play a crucial role in the advancement of organic semiconductors. These materials are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), indicating the potential of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate in electronic device fabrication .
Pharmacological Activities of Indole Derivatives
Indole derivatives, which share a similar structural motif with the compound , have a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, among others. This suggests that Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate could be a precursor or a scaffold for synthesizing various biologically active indole derivatives .
Propriétés
IUPAC Name |
methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOIMQHNZSTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

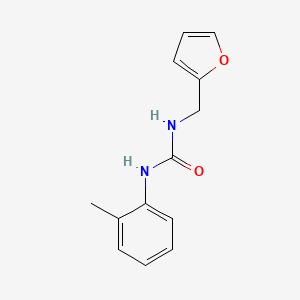
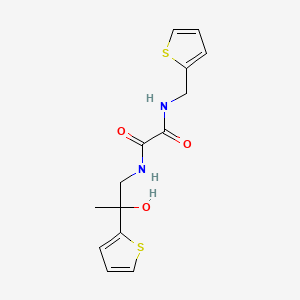
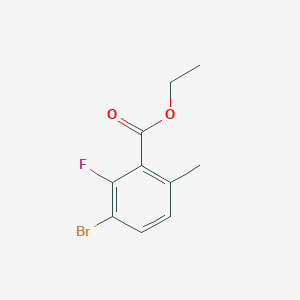
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
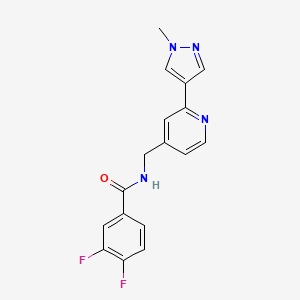
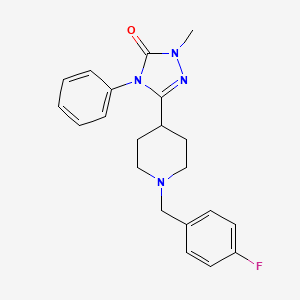
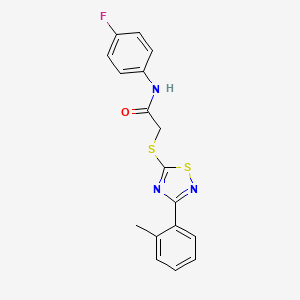
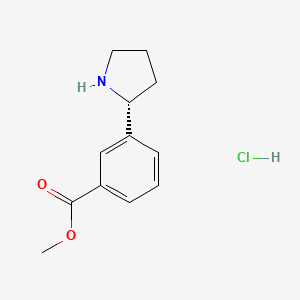
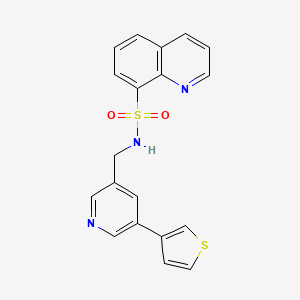
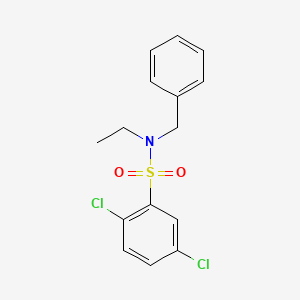
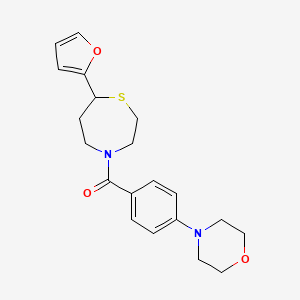
![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)
